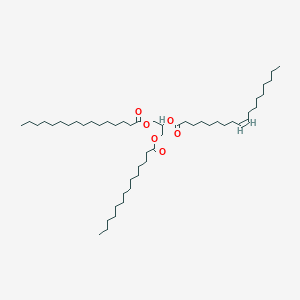

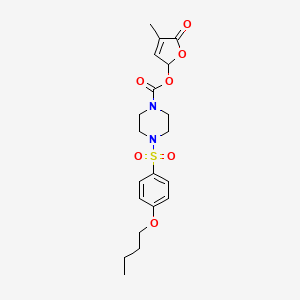

(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate

Descripción general

Descripción

El 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol es un compuesto de triacilglicerol que contiene ácido mirístico, ácido oleico y ácido palmítico en las posiciones sn-1, sn-2 y sn-3, respectivamente . Este compuesto se encuentra en diversas fuentes naturales, incluida la grasa de la mantequilla y el cuerpo graso de los abejorros machos . También se ha identificado como un triacilglicerol menor conservado en la grasa subcutánea de la momia del Hombre de Hielo de 5.300 años .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran ácido mirístico, ácido oleico y ácido palmítico con glicerol. La reacción generalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo en condiciones de reflujo .

Métodos de producción industrial

La producción industrial de este compuesto implica procesos de esterificación similares, pero a mayor escala. El proceso puede incluir pasos adicionales de purificación, como destilación o cromatografía, para garantizar una alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes peróxidos de ácidos grasos.

Hidrólisis: Se puede hidrolizar para producir ácidos grasos libres y glicerol.

Transesterificación: Esta reacción implica el intercambio de grupos éster con alcoholes bajo la influencia de un catalizador.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.

Transesterificación: Catalizadores como metóxido de sodio o enzimas lipasas.

Principales productos formados

Oxidación: Peróxidos de ácidos grasos.

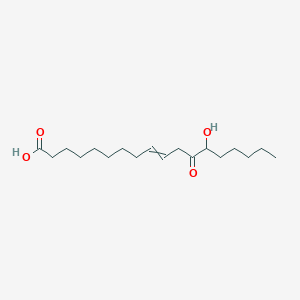

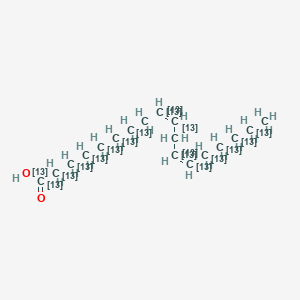

Hidrólisis: Ácidos grasos libres (ácido mirístico, ácido oleico, ácido palmítico) y glicerol.

Transesterificación: Ésteres metílicos de los ácidos grasos y glicerol.

Aplicaciones Científicas De Investigación

El 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol implica su interacción con las vías metabólicas de los lípidos. Es hidrolizado por lipasas para liberar ácidos grasos libres y glicerol, que luego se utilizan en diversos procesos metabólicos. El compuesto también puede influir en la fluidez de la membrana y las vías de señalización relacionadas con el metabolismo de los lípidos .

Comparación Con Compuestos Similares

Compuestos similares

1-Miristato-2-Linoleoil-3-Palmitoil-rac-glicerol: Contiene ácido linoleico en lugar de ácido oleico.

1-Oleoil-2-Palmitoil-sn-glicero-3-Fosfocolina: Un fosfolípido con una composición similar de ácidos grasos.

1-Oleoil-2-Palmitoil-rac-glicerol: Estructura similar pero carece del componente de ácido mirístico.

Singularidad

El 1-Miristato-2-Oleoil-3-Palmitoil-rac-glicerol es único debido a su combinación específica de ácido mirístico, ácido oleico y ácido palmítico, que le confiere propiedades físicas y químicas distintas. Esta composición única lo hace valioso para aplicaciones específicas de investigación e industriales .

Propiedades

IUPAC Name |

(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H96O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h24-25,48H,4-23,26-47H2,1-3H3/b25-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCHFSAGWHHCGP-IZHYLOQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)

![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)

![N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025861.png)

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)

![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)

![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)

![3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium](/img/structure/B3025876.png)